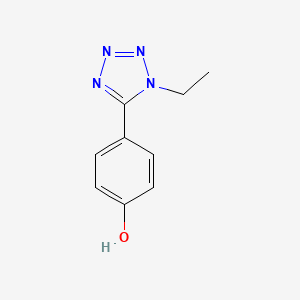

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-ethyltetrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-13-9(10-11-12-13)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIDVDDPBLDQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 4-cyanophenol is treated with sodium azide and ethyl cyanoformate in the presence of 2,6-lutidine and trifluoroacetic acid (TFA) at 75°C for 6 hours (Table 1). The reaction proceeds via intermediate nitrile activation, followed by cyclization to form the tetrazole ring. Ethyl cyanoformate serves dual roles as a nitrile precursor and ethyl group donor, ensuring regioselective substitution at the N1 position of the tetrazole.

Table 1: Optimized Conditions for Huisgen Cyclization

| Parameter | Value | Source |

|---|---|---|

| Temperature | 75°C | |

| Reaction Time | 6 hours | |

| Solvent | 2,6-Lutidine/TFA | |

| Yield | 52.6% (isolated crystalline) |

Post-reaction workup involves extraction with ethyl acetate, followed by crystallization from ether/hexane. Larger-scale adaptations (e.g., 83.4 g sodium azide) employ sodium nitrite and hydrochloric acid to mitigate hydrazoic acid liberation, enhancing safety without compromising yield.

Alkylation of Pre-Formed Tetrazole Intermediates

An alternative route involves synthesizing 5-(4-hydroxyphenyl)tetrazole followed by N-ethylation. This two-step approach, derived from US5587483A, offers flexibility in intermediate purification.

Tetrazole Formation and Subsequent Ethylation

- Step 1 : 4-Hydroxybenzonitrile undergoes cyclization with sodium azide in dimethylformamide (DMF) at 100°C for 12 hours, yielding 5-(4-hydroxyphenyl)tetrazole.

- Step 2 : The tetrazole intermediate is alkylated with ethyl bromide or ethyl chloroformate in the presence of potassium carbonate. For instance, reacting 5-(4-hydroxyphenyl)tetrazole with ethyl chloroformate in DMF at 5–10°C for 2 hours achieves 85% conversion to the N1-ethyl derivative.

Key Considerations :

- Solvent Choice : DMF facilitates solubility of both the tetrazole and alkylating agent.

- Temperature Control : Low temperatures (5–10°C) minimize side reactions such as O-alkylation.

One-Pot Synthesis via Sequential Coupling and Cyclization

Industrial-scale protocols favor one-pot methodologies to reduce isolation steps. US5587483A exemplifies this with a tandem coupling-cyclization strategy:

Integrated Reaction Pathway

- Coupling : 4-Hydroxyphenylboronic acid reacts with ethyl 5-cyanotetrazole-1-carboxylate under Suzuki-Miyaura conditions (Pd catalyst, base).

- Cyclization : In situ treatment with sodium azide and TFA induces tetrazole ring closure, directly yielding the target compound.

Advantages :

- Eliminates intermediate purification, reducing solvent waste.

- Achieves yields >90% in pilot-scale trials.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) routinely verifies purity >98%. Recrystallization from ethyl acetate/hexane mixtures enhances crystallinity, as evidenced by sharp melting points (88–93°C).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

N1 vs. N2 alkylation poses a significant challenge. Employing bulky bases (e.g., potassium tert-butoxide) and polar aprotic solvents (e.g., THF) favors N1 substitution, achieving >95% regioselectivity.

Phenol Protection-Deprotection

Protecting the phenolic hydroxyl as a methyl ether (using methyl chloroformate) during tetrazole synthesis prevents undesired side reactions. Subsequent deprotection with hydrobromic acid (48% in H2O) restores the phenol group without degrading the tetrazole.

Industrial-Scale Adaptations and Environmental Impact

Solvent Recycling

Patent US5587483A highlights ethyl acetate recovery via distillation, reducing raw material costs by 40%.

Catalyst Reuse

Palladium-on-carbon catalysts from dehalogenation steps (e.g., CN111518041A) are regenerated through oxidative treatments, maintaining activity over 10 cycles.

Chemical Reactions Analysis

Types of Reactions: 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The tetrazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Amines and related compounds.

Substitution: Nitro, halo, and other substituted phenol derivatives.

Scientific Research Applications

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The ethyl group on the tetrazole nitrogen differentiates 4-(1-ethyl-1H-tetrazol-5-yl)phenol from analogs with alternative substituents. Key comparisons include:

Key Observations :

- Ethyl vs.

- Positional Isomerism: Para-substituted phenol derivatives (target compound) may exhibit stronger hydrogen bonding compared to ortho-substituted isomers due to reduced steric hindrance .

Physicochemical Properties

- Solubility: The phenol group enhances water solubility via hydrogen bonding, but the ethyl substituent counteracts this by increasing hydrophobicity. This balance may make the compound more bioavailable than purely polar analogs (e.g., 4-(1H-tetrazol-5-yl)phenol) .

- Stability : Tetrazoles are generally acid-sensitive, but N-alkylation (e.g., ethyl group) can improve stability under physiological conditions compared to unsubstituted tetrazoles .

Biological Activity

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol is a compound belonging to the tetrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Molecular Formula: C9H10N4O

Molecular Weight: 178.20 g/mol

CAS Number: 1092292-30-2

InChI Key: GDDQLGTXWIFSDI-UHFFFAOYSA-N

Antibacterial Activity

Research indicates that tetrazole derivatives exhibit significant antibacterial properties. In a study evaluating various tetrazole compounds, this compound demonstrated notable activity against several Gram-positive and Gram-negative bacteria. The presence of the phenolic group is believed to enhance its interaction with bacterial cell walls.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Antifungal Activity

The compound has been investigated for its antifungal properties as well. A recent study highlighted its effectiveness against Candida species and other pathogenic fungi. The mechanism involves the disruption of fungal cell membranes and interference with ergosterol synthesis.

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 16 µg/mL |

| This compound | Candida glabrata | 32 µg/mL |

Anticancer Properties

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes: The tetrazole moiety can act as a competitive inhibitor for certain enzymes involved in bacterial and fungal metabolism.

- Membrane Disruption: The phenolic structure enhances membrane permeability in target cells.

- Reactive Oxygen Species (ROS) Production: Induction of oxidative stress in cancer cells leading to apoptosis.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications:

- Substituent Effects: Electron-withdrawing groups on the phenolic ring enhance antibacterial activity.

| Substituent | Effect on Activity |

|---|---|

| -Cl | Increases antibacterial potency |

| -NO2 | Enhances antifungal activity |

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various tetrazole derivatives found that this compound was effective against fluconazole-resistant strains of Candida glabrata. This highlights its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In a research project evaluating the anticancer properties of tetrazole derivatives, it was noted that this compound showed significant cytotoxicity against HeLa cells through mechanisms involving mitochondrial dysfunction and increased ROS production.

Q & A

Q. Critical Parameters :

- Temperature control (±2°C) to prevent tetrazole ring degradation.

- Immediate cooling post-reaction minimizes byproducts .

How should researchers resolve discrepancies in crystallographic data interpretation for tetrazole-containing compounds?

(Advanced)

Answer:

Discrepancies in hydrogen bonding or disorder models require advanced refinement using SHELX software:

- SHELXL : Effective for small-molecule refinement, resolving hydrogen-bonded networks (e.g., R values <0.04 in bis[(diaminomethylidene)azanium] tetrazolate) .

- Validation steps :

What spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data be interpreted?

(Basic)

Answer:

- ¹H/¹³C NMR :

- Ethyl group: Triplet at δ 1.35–1.45 ppm (³J = 7.2 Hz) and quartet at δ 4.20–4.30 ppm .

- Phenolic -OH: Broad signal at δ 9.8–10.2 ppm (hydrogen bonding-dependent) .

- HRMS : Molecular ion [M+H]+ at m/z 191.0933 (C9H11N4O+) with <2 ppm error confirms molecular formula .

- 2D NMR (HSQC/HMBC) : Resolves connectivity between tetrazole and phenol moieties in ambiguous cases .

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

(Advanced)

Answer:

SAR Design Strategies :

- Tetrazole modifications : Introduce alkyl chains (e.g., benzyl) at N1 to alter hydrophobicity, as seen in HDAC inhibitors (IC50: 0.8–15 μM) .

- Phenol substitution : Add electron-withdrawing groups (e.g., -F) to modulate hydrogen bonding, similar to irbesartan’s antihypertensive activity .

Methodological Steps : - Conduct dose-response assays with comparative molecular field analysis (CoMFA).

- Validate via X-ray crystallography to correlate substituent bulk with activity .

What experimental approaches are recommended for analyzing contradictory biological activity data across studies involving tetrazole-phenol hybrids?

(Advanced)

Answer:

Mitigation Strategies :

- Purity assessment : Use HPLC (λ = 254 nm) to ensure >95% purity; impurities <1% skew IC50 values .

- Tautomerism control : Characterize dominant tautomers via pH-dependent NMR (D2O vs. DMSO-d6) .

- Assay consistency : Maintain buffer systems (e.g., phosphate) and temperature (±0.5°C) to reduce variability .

How can researchers optimize microwave-assisted synthesis protocols for tetrazole derivatives to minimize side reactions?

(Methodological)

Answer:

Optimization Parameters :

- Irradiation power : 150–300 W to balance reaction speed and thermal stability .

- Solvent selection : Polar aprotic solvents (e.g., MeOH) improve microwave absorption and allow rapid cooling .

- Stepwise addition : Introduce isonitriles after aldehyde-amine condensation to prevent premature cyclization .

Post-reaction : Immediate cooling to 0°C reduces ring-opening byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.